molecular formula C7H5NO2 B038324 Furo[3,2-c]pyridin-3(2H)-one CAS No. 119293-04-8

Furo[3,2-c]pyridin-3(2H)-one

Cat. No. B038324
CAS RN: 119293-04-8
M. Wt: 135.12 g/mol
InChI Key: QXOMUBDULVFFBM-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridin-3(2H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. This compound is also known as quinoline-2,4-dione and is a fused pyridine derivative with a lactam ring. It is a versatile molecule that has been synthesized by various methods and has shown promising results in scientific research.

Scientific Research Applications

  • Pharmacophore in Kinase Inhibitors : The furo[3,2-b]pyridine motif is a central pharmacophore in kinase inhibitors. This allows for efficient synthesis of chemical biology probes for CLK1/2/4 and HIPKs, which are significant in drug development (Němec et al., 2021).

  • Synthesis of Polyheterocycles : Furo[3,2-b]pyridine is useful for the short functional synthesis of polyheterocycles, important in the development of complex organic compounds (Chartoire, Comoy, & Fort, 2008).

  • Studying Oxidative Stress Effects : The synthesis of furo[3,2-b]pyridine and its derivatives can be used in researching the effects of oxidative stress on the nervous system (Shiotani & Morita, 1986).

  • Treatment of Diseases : Furo[3,2-C]pyridines may be used in the treatment of various diseases, including cancers and conditions mediated by protein kinase activity like RON and/or MET (Li et al., 1974).

  • Potential Cytotoxic Agents : Synthesized 2-substituted furo[3,2-b]pyridine derivatives have shown potential in growth inhibition and inducing apoptosis in cancer cell lines in vitro (Laxmi et al., 2020).

  • OLED Displays : Furo[3,2-c]pyridine ligand-based phosphorescent Ir complexes with tunable emission colors over the whole visible range have great potential for full-color OLED displays (Yan et al., 2018).

  • High-Performance Organic Light-Emitting Diodes : The novel furo[3,2-c]pyridine-based Ir complex has a record-high external quantum efficiency in organic light-emitting diodes (Yan et al., 2017).

  • Development of Greener Chemical Processes : The heteroannulation of o-halopyridinols and terminal alkynes yields isomeric 2-substituted furopyridines, aiding in greener chemical process development (Park et al., 2015).

  • Synthesis of Various Compounds : 5-Aminofuro[3,2-c]pyridinium tosylates can be used in synthesizing various compounds, including furo[3,2-c]pyridine N-oxides and their derivatives (Bencková & Krutošíková, 1999).

  • Antimicrobial Activity : Some derivatives of Furo[3,2-c]pyridine show moderate to good antimicrobial activity against tested bacteria and fungi (Hrasna, Ürgeová, & Krutošíková, 2012).

Mechanism of Action

Target of Action

Furo[3,2-c]pyridin-3(2H)-one is a novel compound that has been found to have a specific target in Gram-positive bacteria . This compound acts as a photosensitizer, which is a molecule that absorbs light and transfers that energy to other molecules, creating a chemical change .

Mode of Action

The compound, also known as LIQ-TF, exhibits Aggregation-Induced Emission (AIE) . This means that it emits light when the molecules aggregate, or come together. LIQ-TF shows near-infrared emission with high quantum yield, and high singlet oxygen (^1O2) and hydroxyl radical (˙OH) generation efficiency . This allows it to be used for specific imaging and photodynamic ablation of Gram-positive bacteria .

Biochemical Pathways

The biochemical pathways affected by this compound involve the generation of reactive oxygen species, specifically ^1O2 and ˙OH . These reactive species can cause damage to cellular components, leading to cell death. This is particularly useful in the context of bacterial infections, where the compound can help to eliminate harmful bacteria .

Result of Action

The result of the action of this compound is the specific imaging and photodynamic ablation of Gram-positive bacteria . This means that the compound can be used to visualize these bacteria and to destroy them through a process called photodynamic ablation . This has great potential for combating multiple drug-resistant bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of light is necessary for the compound to act as a photosensitizer . Additionally, the aggregation of the compound’s molecules, which triggers its AIE property, can be influenced by factors such as temperature, pH, and the presence of other molecules

Safety and Hazards

When handling “Furo[3,2-c]pyridin-3(2H)-one”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Future Directions

The use of “Furo[3,2-c]pyridin-3(2H)-one” in the construction of photosensitizers for specific imaging and photodynamic ablation of Gram-positive bacteria shows great potential for future research . Further studies could explore its potential in combating multiple drug-resistant bacteria .

properties

IUPAC Name

furo[3,2-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-6-4-10-7-1-2-8-3-5(6)7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOMUBDULVFFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557281
Record name Furo[3,2-c]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119293-04-8
Record name Furo[3,2-c]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate (5.79 g, 27.9 mmol) was dissolved in 10% hydrochloric acid (50 mL), and heated under reflux for 40 h. The reaction mixture was evaporated to dryness. The residue was suspended in saturated sodium bicarbonate solution and extracted with chloroform 3 times. The chloroform extracts were combined, dried (MgSO4), filtered, and evaporated to give furo[3,2-c]pyridin-3(2H)-one (570 mg) as a light-brown oil. N,N-Diisopropylethylamine (616 mg, 4.77 mmol) was added slowly to a solution of furo[3,2-c]pyridin-3(2H)-one (560 mg, 4.14 mmol) in dry methylene chloride (25 mL) under nitrogen at −10° C. Then trifluoromethanesulfonic anhydride (1.40 g, 4.97 mmol) was added slowly. The mixture was allowed to warm to RT, and stirred for another 1 g. The reaction was quenched with water. The organic layer was washed with water, dried (MgSO4), filtered, and then the solvent was evaporated to give the sub-title compound as a brown oily residue (1.10 g), which was used without further purification for the next step.
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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